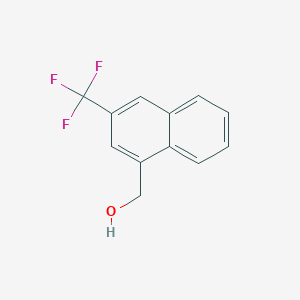
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metoxi-1-naftalenil)but-3-in-1-ol es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo metoxi y una cadena butin-1-ol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-Metoxi-1-naftalenil)but-3-in-1-ol típicamente implica la reacción de acoplamiento de Sonogashira. Esta reacción se lleva a cabo haciendo reaccionar 1-yodo-2-metoxinaftaleno con but-3-in-1-ol en presencia de cloruro de paladio (PdCl2(PPh3)2) y yoduro de cobre (CuI) como catalizadores. La reacción se lleva a cabo bajo atmósfera de nitrógeno en trietilamina (TEA) a 80°C .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 4-(2-Metoxi-1-naftalenil)but-3-in-1-ol no están ampliamente documentados, la reacción de acoplamiento de Sonogashira sigue siendo un método viable para la síntesis a gran escala. Las condiciones de reacción pueden optimizarse para aplicaciones industriales ampliando los reactivos y asegurando una manipulación adecuada de los catalizadores y solventes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-Metoxi-1-naftalenil)but-3-in-1-ol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El triple enlace puede reducirse para formar alquenos o alcanos.
Sustitución: El grupo metoxi puede sustituirse con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se puede emplear la hidrogenación utilizando paladio sobre carbono (Pd/C) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidruro de sodio (NaH) o tert-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2-Metoxi-1-naftalenil)but-3-in-1-ol tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como intermedio en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metoxi-1-naftalenil)but-3-in-1-ol implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo hidroxilo puede formar enlaces de hidrógeno, mientras que el grupo metoxi y el anillo de naftaleno pueden participar en interacciones π-π. Estas interacciones pueden influir en varias vías moleculares y procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3-(2-Metoxi-1-naftalenil)prop-2-in-1-ol: Estructura similar con una cadena prop-2-in-1-ol en lugar de but-3-in-1-ol.
4-(1-Naftalenil)but-3-in-1-ol: Carece del grupo metoxi en el anillo de naftaleno.
3-Butin-1-ol: Una estructura más simple sin el anillo de naftaleno.
Unicidad
4-(2-Metoxi-1-naftalenil)but-3-in-1-ol es único debido a la presencia tanto del anillo de naftaleno sustituido con metoxi como de la cadena but-3-in-1-ol
Propiedades
Número CAS |
917894-57-6 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10,16H,5,11H2,1H3 |
Clave InChI |
PZCMJHGXQDCOSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)





![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
